1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a triazinane ring, a benzofuran moiety, and multiple methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzofuran Moiety: This step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Triazinane Ring: The triazinane ring is formed through a cyclization reaction involving appropriate amine and carbonyl precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the methoxy groups.
Scientific Research Applications
1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its combination of a triazinane ring and a benzofuran moiety, which imparts distinct chemical and biological properties. Its multiple methoxy groups also contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C17H19N3O8 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1H-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C17H19N3O8/c1-18-15(22)19(2)17(24)20(16(18)23)6-8-10-9(7-28-14(10)21)12(26-4)13(27-5)11(8)25-3/h6-7H2,1-5H3 |
InChI Key |
BIOBGNDLGMWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC2=C(C(=C(C3=C2C(=O)OC3)OC)OC)OC)C |
Origin of Product |
United States |
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